3-(Pyrrolidine-1-carbonyl)phenylboronic acid 3-(Pyrrolidine-1-carbonyl)phenylboronic acid
Brand Name: Vulcanchem
CAS No.: 723281-53-6
VCID: VC2365175
InChI: InChI=1S/C11H14BNO3/c14-11(13-6-1-2-7-13)9-4-3-5-10(8-9)12(15)16/h3-5,8,15-16H,1-2,6-7H2
SMILES: B(C1=CC(=CC=C1)C(=O)N2CCCC2)(O)O
Molecular Formula: C11H14BNO3
Molecular Weight: 219.05 g/mol

3-(Pyrrolidine-1-carbonyl)phenylboronic acid

CAS No.: 723281-53-6

Cat. No.: VC2365175

Molecular Formula: C11H14BNO3

Molecular Weight: 219.05 g/mol

* For research use only. Not for human or veterinary use.

3-(Pyrrolidine-1-carbonyl)phenylboronic acid - 723281-53-6

Specification

CAS No. 723281-53-6
Molecular Formula C11H14BNO3
Molecular Weight 219.05 g/mol
IUPAC Name [3-(pyrrolidine-1-carbonyl)phenyl]boronic acid
Standard InChI InChI=1S/C11H14BNO3/c14-11(13-6-1-2-7-13)9-4-3-5-10(8-9)12(15)16/h3-5,8,15-16H,1-2,6-7H2
Standard InChI Key SXTMJRKRWYTPLI-UHFFFAOYSA-N
SMILES B(C1=CC(=CC=C1)C(=O)N2CCCC2)(O)O
Canonical SMILES B(C1=CC(=CC=C1)C(=O)N2CCCC2)(O)O

Introduction

3-(Pyrrolidine-1-carbonyl)phenylboronic acid is a chemical compound with the molecular formula C11H14BNO3 and a molecular weight of approximately 219.05 g/mol . This compound is a boronic acid derivative, which is a class of compounds known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds between unsaturated organic compounds.

Synthesis and Applications

The synthesis of 3-(pyrrolidine-1-carbonyl)phenylboronic acid typically involves the reaction of a suitable aryl halide with a boronic acid precursor in the presence of a palladium catalyst. This compound is used as a building block in organic synthesis, particularly for the preparation of complex molecules through cross-coupling reactions.

Applications in Organic Synthesis

  • Suzuki-Miyaura Cross-Coupling: This compound can be used to introduce the pyrrolidine-1-carbonylphenyl moiety into other molecules, facilitating the synthesis of complex organic compounds.

  • Pharmaceutical Research: Boronic acids are explored for their potential biological activities, including enzyme inhibition and drug development.

Related Compounds

Several related compounds have been synthesized and studied for their properties and applications:

  • 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid: This compound has a fluorine atom on the phenyl ring, altering its reactivity and potential applications .

  • 5-Bromo-3-(pyrrolidine-1-carbonyl)phenylboronic acid: This compound includes a bromine atom, which can be used for further chemical transformations .

  • 4-Chloro-3-(pyrrolidine-1-carbonyl)phenylboronic acid: This compound features a chlorine atom, providing another option for varying the reactivity of the boronic acid .

Safety and Handling

Handling boronic acids requires caution due to their potential reactivity and sensitivity to moisture. Safety data sheets (SDS) should be consulted for specific handling instructions.

Safety InformationDescription
Hazard StatementsNot specifically listed for this compound, but boronic acids generally require careful handling.
Precautionary StatementsFollow standard laboratory safety protocols.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator